![molecular formula C35H46ClN5O9S B1667651 Asunaprevir CAS No. 630420-16-5](/img/structure/B1667651.png)
Asunaprevir
概要
説明
Asunaprevir, also known as BMS-650032, is a potent hepatitis C virus (HCV) NS3 protease inhibitor . It has shown high efficacy in dual-combination regimens with daclatasvir in patients chronically infected with HCV genotype 1b . It was developed by Bristol-Myers Squibb and completed Phase III clinical trials in 2013 .
Synthesis Analysis
The synthesis of Asunaprevir involves a convergent synthesis with 20 total steps, resulting in an overall yield of approximately 3% . The manufacturing route has not been disclosed, but the procedure is likely the scale route used by Bristol–Myers Squibb .Molecular Structure Analysis
Asunaprevir is a tripeptidic acylsulfonamide inhibitor of the hepatitis C virus (HCV) NS3/4A protease . The potency of Asunaprevir is significantly compromised by the drug resistance mutations R155K and D168A . These mutations disrupt the enzyme’s interaction with Asunaprevir’s P2* isoquinoline .Chemical Reactions Analysis
Asunaprevir undergoes rapid absorption, with a time to reach maximum plasma concentration (Tmax) of 2-4 hours and an elimination half-life (t½) of approximately 15-20 hours observed in single-ascending dose studies . Oxidative metabolism of Asunaprevir is primarily mediated by CYP3A4/5 .Physical And Chemical Properties Analysis
Asunaprevir has a molecular formula of C35H46ClN5O9S and a molecular weight of 748.3 g/mol . It is an oligopeptide .科学的研究の応用
Asunaprevir: A Comprehensive Analysis of Scientific Research Applications
Hepatitis C Virus (HCV) Treatment: Asunaprevir is primarily used as a protease inhibitor in the treatment of HCV. It has been a part of various clinical trials, often in combination with other drugs like daclatasvir and beclabuvir, showing efficacy in treating HCV infections, particularly genotype 1b .
Antiviral Drug Development: Research has indicated that Asunaprevir may have broader antiviral applications beyond HCV. For instance, it has shown a strong antiviral effect against SARS-CoV-2 in vitro, suggesting potential as a drug candidate for COVID-19 treatment .
Pharmacokinetics Studies: Asunaprevir undergoes rapid absorption and elimination in the human body, with studies detailing its pharmacokinetics profile. Understanding its absorption rate, plasma concentration time, and elimination half-life is crucial for optimizing its use in therapeutic regimens .
Biliary Clearance Mechanisms: Investigations into Asunaprevir’s elimination pathways have revealed that biliary clearance is significant for the drug. This research helps inform the dosing and management of potential drug interactions .
Combination Therapy Strategies: Clinical trials have explored the use of Asunaprevir in combination therapies. Its effectiveness when used alongside other HCV inhibitors forms a basis for developing potent all-oral regimens for chronic HCV infection treatment .
Drug Resistance and Mutation Studies: Asunaprevir’s role in combating drug-resistant strains of HCV is another area of research. Studies focus on how the drug can overcome resistance mechanisms and mutations within the virus to remain an effective treatment option.
Safety and Efficacy Profiling: Ongoing clinical trials continue to assess the safety and efficacy of Asunaprevir, especially in various population subgroups and in combination with other drugs, to establish comprehensive treatment profiles .
Global Approval and Market Analysis: The journey of Asunaprevir from discovery to market approval involves extensive research on its global efficacy, leading to its approval in multiple regions for treating HCV, providing insights into the drug’s commercial viability .
作用機序
Target of Action
Asunaprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3 protease . The NS3 protease is an enzyme that plays a crucial role in the lifecycle of the hepatitis C virus, making it a primary target for antiviral drugs like Asunaprevir .
Mode of Action
Asunaprevir interacts with the HCV NS3 protease, inhibiting its function . The NS3 protease is responsible for cleaving the HCV polyprotein into individual proteins that are essential for viral replication . By inhibiting the NS3 protease, Asunaprevir prevents the proper processing of these proteins, thereby disrupting the viral lifecycle and inhibiting viral replication .
Biochemical Pathways
The primary biochemical pathway affected by Asunaprevir is the HCV lifecycle, specifically the processing of the HCV polyprotein . By inhibiting the NS3 protease, Asunaprevir disrupts this pathway, preventing the production of essential viral proteins and thereby inhibiting viral replication .
Pharmacokinetics
Asunaprevir undergoes rapid absorption, with a time to reach maximum plasma concentration (Tmax) of 2–4 hours and an elimination half-life (t½) of approximately 15–20 hours . It demonstrates high apparent oral clearance and minimal renal elimination . Asunaprevir is eliminated primarily via cytochrome P450 (CYP) 3A4–mediated hepatic oxidative metabolism and fecal excretion . It is highly preferentially distributed to the liver via organic anion–transporting polypeptide (OATP)–mediated transport, resulting in low plasma concentrations .
Result of Action
The primary result of Asunaprevir’s action is the inhibition of HCV replication . By preventing the proper processing of the HCV polyprotein, Asunaprevir disrupts the viral lifecycle, leading to a decrease in viral load .
Action Environment
The efficacy and stability of Asunaprevir can be influenced by various environmental factors. For instance, the condition of the liver significantly affects Asunaprevir disposition, with higher plasma exposures observed in patients infected with HCV and/or hepatic impairment . Additionally, Japanese patients have higher exposure relative to North American/European patients, but comparable safety at the registrational dose . Asunaprevir plasma exposure is strongly affected by inhibitors of OATP transport .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46ClN5O9S/c1-9-19-16-35(19,31(44)40-51(46,47)22-11-12-22)39-28(42)25-15-21(49-29-24-14-20(36)10-13-23(24)26(48-8)17-37-29)18-41(25)30(43)27(33(2,3)4)38-32(45)50-34(5,6)7/h9-10,13-14,17,19,21-22,25,27H,1,11-12,15-16,18H2,2-8H3,(H,38,45)(H,39,42)(H,40,44)/t19-,21-,25+,27-,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWSZZJLZRKHHD-WVWIJVSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@]2(C[C@H]2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46ClN5O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026065 | |
Record name | Asunaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<50 mg/L | |
Record name | Asunaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Asunaprevir is a highly active HCV NS3 protease inhibitor. The genome of HCV has a positive polarity which allows it to be translated into a protein in the host cell without further transformation steps. However, the resultant protein needs to be divided by the enzyme NS3 protease into single proteins in order to be able to exert its enzymatic activity or structural role. Therefore, due to NS3 vital importance for viral replication, the inhibiting action of asunaprevir causes a robust antiviral activity. | |
Record name | Asunaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Asunaprevir | |
CAS RN |
630420-16-5 | |
Record name | Asunaprevir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630420-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asunaprevir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630420165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asunaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Asunaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-butoxycarbonyl)-3-methyl-L-valyl-(4R)-4-((7-chloro-4-methoxy-1-isoquinolinyl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)-L-prolinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASUNAPREVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9X0KRJ00S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
145-155 ºC | |
Record name | Asunaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。